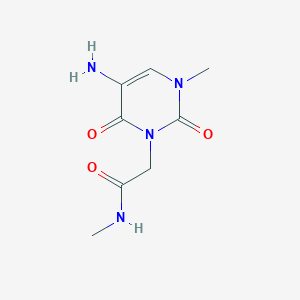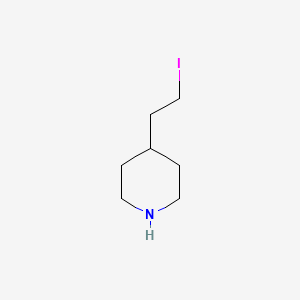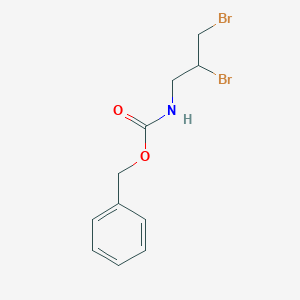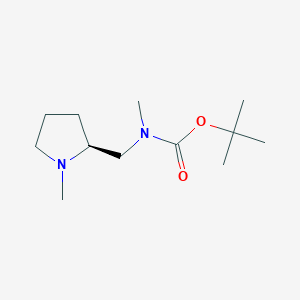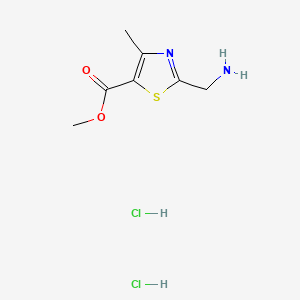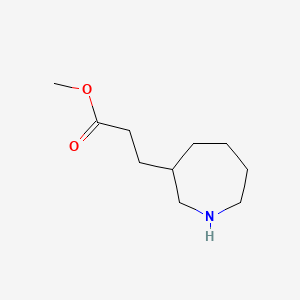
Methyl 3-(azepan-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(azepan-3-yl)propanoate is an organic compound with the molecular formula C10H19NO2. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(azepan-3-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(azepan-3-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(azepan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(azepan-3-yl)propanoic acid.
Reduction: 3-(azepan-3-yl)propanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(azepan-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: It is used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of methyl 3-(azepan-3-yl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in drug development or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(azepan-1-yl)propanoate: Similar in structure but with a different position of the nitrogen atom in the azepane ring.
Ethyl 3-(azepan-3-yl)propanoate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 3-(piperidin-3-yl)propanoate: Similar ester but with a piperidine ring instead of an azepane ring.
Uniqueness
Methyl 3-(azepan-3-yl)propanoate is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
methyl 3-(azepan-3-yl)propanoate |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)6-5-9-4-2-3-7-11-8-9/h9,11H,2-8H2,1H3 |
Clé InChI |
VLLNVZLHARKYMP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1CCCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)
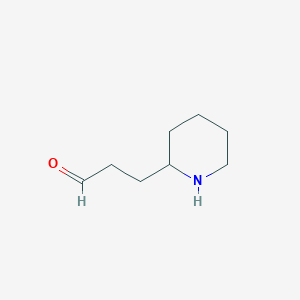
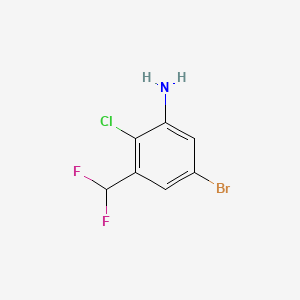
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13491217.png)

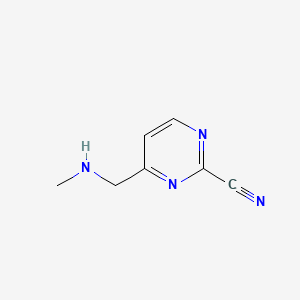


![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13491254.png)
